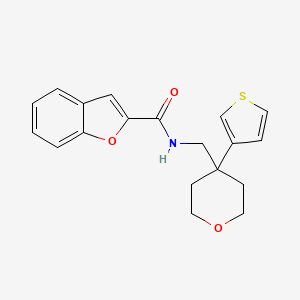

![molecular formula C20H19N3O3 B2629260 N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1796923-73-3](/img/structure/B2629260.png)

N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

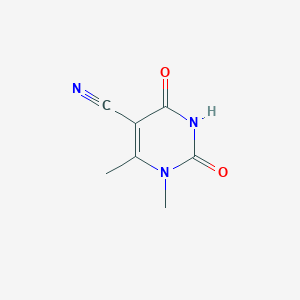

“N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazole derivatives have been found to display a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzoxazole ring and a pyrrolidine ring. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Benzoxazole derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, benzoxazole derivatives have a high degree of aromaticity and stability .Wissenschaftliche Forschungsanwendungen

Bioavailability and Pharmacokinetics

The molecule MDL 100,240, characterized by a similar complex structure, demonstrates dual inhibitory activity on angiotensin-converting enzyme (ACE) and neutral endopeptidase. This combination presents significant clinical potential for treating hypertension and congestive heart failure. A study on its bioavailability through repeated oral administration indicates good oral bioavailability, estimated at 85%, and shows no significant drug accumulation over an 8-day period with certain doses. The study suggests promising applications for molecules with similar structural complexities in enhancing drug efficacy and reducing side effects through controlled bioavailability and metabolism rates (Rousso et al., 2000).

Metabolic Studies and Excretion

SB-649868, a molecule with a similarly intricate structure, serves as an orexin 1 and 2 receptor antagonist. A study investigating the disposition of this molecule reveals extensive metabolism and predominant elimination via feces, with only a minor portion excreted through urine. The study showcases the intricate metabolic pathways involved and highlights the importance of understanding the metabolism and excretion patterns of complex molecules for effective therapeutic use (Renzulli et al., 2011).

Potential Neurological Implications

A study on idiopathic restless legs syndrome (RLS) using molecules structurally akin to N-(4-acetylphenyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide reveals that drug-naive and levodopa-treated patients with RLS did not exhibit significant differences in striatal dopamine transporter and dopamine D2-receptor binding. This indicates the potential neurological implications of such molecules and their binding characteristics, which could inform future neurological or psychiatric treatments (Tribl et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-acetylphenyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13(24)14-8-10-15(11-9-14)21-19(25)17-6-4-12-23(17)20-22-16-5-2-3-7-18(16)26-20/h2-3,5,7-11,17H,4,6,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFXGEWUOPBRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)

![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)

![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)

![2-(3,4-Dichlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2629192.png)

![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629200.png)